molecular formula C11H26OSSi B14281057 (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane CAS No. 125816-31-1

(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane

Cat. No.: B14281057
CAS No.: 125816-31-1
M. Wt: 234.48 g/mol
InChI Key: NPHZBWUZQPJRCV-UHFFFAOYSA-N
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Description

(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C11H26OSSi. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, an ethylsulfanyl group, and a methoxy group. The compound’s structure includes a 2,3-dimethylbutan-2-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the final product by the addition of ethylthiomethanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines, organolithium reagents

Major Products Formed

Scientific Research Applications

(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with carbon, oxygen, and sulfur atoms, allowing it to participate in a wide range of chemical reactions. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that can further react with other molecules. The methoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylbutan-2-YL)[(methylsulfanyl)methoxy]dimethylsilane
  • (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)ethoxy]dimethylsilane
  • (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]trimethylsilane

Uniqueness

(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane is unique due to the presence of both ethylsulfanyl and methoxy groups bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .

Properties

CAS No.

125816-31-1

Molecular Formula

C11H26OSSi

Molecular Weight

234.48 g/mol

IUPAC Name

2,3-dimethylbutan-2-yl-(ethylsulfanylmethoxy)-dimethylsilane

InChI

InChI=1S/C11H26OSSi/c1-8-13-9-12-14(6,7)11(4,5)10(2)3/h10H,8-9H2,1-7H3

InChI Key

NPHZBWUZQPJRCV-UHFFFAOYSA-N

Canonical SMILES

CCSCO[Si](C)(C)C(C)(C)C(C)C

Origin of Product

United States

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